2-ETHYL-1-[4-(2-FURYLMETHYL)PIPERAZINO]-1-BUTANONE
Overview
Description
2-ETHYL-1-[4-(2-FURYLMETHYL)PIPERAZINO]-1-BUTANONE is a complex organic compound that features a piperazine ring substituted with a furylmethyl group and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHYL-1-[4-(2-FURYLMETHYL)PIPERAZINO]-1-BUTANONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Furylmethyl Group: The furylmethyl group can be introduced via a nucleophilic substitution reaction using furylmethyl halides and the piperazine derivative.
Addition of the Ethyl Group: The ethyl group can be added through an alkylation reaction using ethyl halides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-ETHYL-1-[4-(2-FURYLMETHYL)PIPERAZINO]-1-BUTANONE can undergo various chemical reactions, including:
Oxidation: The furylmethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the butanone moiety can be reduced to form alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furylmethyl aldehyde or furylmethyl carboxylic acid.
Reduction: 2-ETHYL-1-[4-(2-FURYLMETHYL)PIPERAZINO]-1-BUTANOL.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-ETHYL-1-[4-(2-FURYLMETHYL)PIPERAZINO]-1-BUTANONE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-ETHYL-1-[4-(2-FURYLMETHYL)PIPERAZINO]-1-BUTANONE involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors, potentially modulating their activity. The furylmethyl group may enhance binding affinity and specificity, while the butanone moiety can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
2-ETHYL-1-[4-(2-METHOXYPHENYL)PIPERAZINO]-1-BUTANONE: Similar structure but with a methoxyphenyl group instead of a furylmethyl group.
2-ETHYL-1-[4-(2-CHLOROPHENYL)PIPERAZINO]-1-BUTANONE: Contains a chlorophenyl group instead of a furylmethyl group.
Uniqueness
2-ETHYL-1-[4-(2-FURYLMETHYL)PIPERAZINO]-1-BUTANONE is unique due to the presence of the furylmethyl group, which can impart distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-ethyl-1-[4-(furan-2-ylmethyl)piperazin-1-yl]butan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-3-13(4-2)15(18)17-9-7-16(8-10-17)12-14-6-5-11-19-14/h5-6,11,13H,3-4,7-10,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJMWSNJJNBOGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CCN(CC1)CC2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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